N-Acetyl-alpha-neuraminic acid

Catalog No.
S1928846
CAS No.
21646-00-4
M.F
C11H19NO9
M. Wt
309.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-alpha-neuraminic acid

CAS Number

21646-00-4

Product Name

N-Acetyl-alpha-neuraminic acid

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C11H19NO9

Molecular Weight

309.27 g/mol

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1

InChI Key

SQVRNKJHWKZAKO-YRMXFSIDSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Synonyms

polySia, polysialic acid

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O

The exact mass of the compound O-sialic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

N-Acetyl-alpha-neuraminic acid (alpha-Neu5Ac) is the biologically active, naturally occurring anomer of the predominant mammalian sialic acid. As a nine-carbon alpha-keto acid sugar, it serves as a critical terminal residue on glycoproteins and glycolipids, mediating cellular recognition, viral adhesion, and protein half-life. While generic N-acetylneuraminic acid is widely available, the specific procurement of the pure alpha-anomer (CAS 21646-00-4) is essential for applications requiring strict stereochemical fidelity, such as the biocatalytic synthesis of alpha-sialoconjugates, the development of viral hemagglutinin binding assays, and the structural characterization of sialic acid-processing enzymes [1].

Substituting pure N-Acetyl-alpha-neuraminic acid (CAS 21646-00-4) with generic N-acetylneuraminic acid (CAS 131-48-6) introduces severe performance limitations due to aqueous mutarotation. In solution, generic Neu5Ac spontaneously equilibrates to a thermodynamic resting state of approximately 92% beta-anomer and only 8% alpha-anomer [1]. Because biological receptors, sialyltransferases, and viral adhesion proteins (like influenza hemagglutinin) strictly recognize the alpha-configuration, the beta-anomer acts as an inactive diluent. Relying on generic mixtures forces enzymatic reactions to wait for the slow, spontaneous mutarotation of the beta-form to replenish the active alpha-form, drastically reducing initial reaction velocities and complicating precise molarity calculations in high-throughput screening and structural biology workflows [2].

Immediate Substrate Availability for Enzymatic Sialylation

Sialyltransferases require the alpha-anomer of Neu5Ac to synthesize biologically relevant alpha-2,3 and alpha-2,6 linkages in glycoconjugate manufacturing. Procuring pure N-Acetyl-alpha-neuraminic acid provides an immediate 100% active substrate pool upon dissolution. In contrast, generic Neu5Ac solutions rest at an 8:92 alpha-to-beta ratio [1]. When using the generic form, the enzymatic reaction rate is artificially bottlenecked by the slow spontaneous mutarotation of the inactive beta-anomer into the required alpha-form, leading to prolonged reaction times and lower initial yields in preparative biocatalysis [2].

Evidence DimensionInitial active substrate availability
Target Compound Data100% alpha-anomer (pure CAS 21646-00-4)
Comparator Or Baseline~8% alpha-anomer (generic CAS 131-48-6 equilibrium)
Quantified Difference12.5-fold higher immediate availability of the biologically active anomer
ConditionsAqueous biocatalytic reaction conditions prior to mutarotation equilibration

Eliminates kinetic delays and maximizes initial reaction velocities in industrial biocatalysis and preparative glycoconjugate synthesis.

Receptor Binding Specificity in Virology Assays

Influenza viruses and numerous bacterial toxins initiate cellular entry by binding specifically to alpha-sialic acid residues. In hemagglutination inhibition assays, the stereochemistry of the sialic acid probe dictates binding affinity. Alpha-sialosides derived directly from pure alpha-Neu5Ac exhibit high-affinity specific binding to the viral hemagglutinin receptor [1]. The beta-anomer, which dominates generic Neu5Ac mixtures, is structurally incompatible with the binding pocket and provides negligible specific binding [2]. Using generic mixtures effectively dilutes the active probe by over 90%, requiring significantly higher total ligand concentrations and introducing competitive noise that skews IC50 measurements.

Evidence DimensionReceptor binding compatibility and effective assay molarity
Target Compound DataHigh-affinity specific binding (natural ligand conformation)
Comparator Or BaselineBeta-anomer dominated mixture (structurally incompatible, negligible specific binding)
Quantified DifferenceNear-total loss of specific binding affinity for the >90% beta-anomeric fraction
ConditionsHemagglutinin binding assays and structural co-crystallization

Ensures precise, reproducible IC50 measurements in antiviral drug screening by eliminating the confounding presence of inactive beta-anomers.

Analytical Baseline for Mutarotase Enzyme Characterization

The characterization of bacterial sialic acid mutarotases (e.g., NanM), which are emerging targets for novel antibiotics, requires tracking the rapid enzyme-catalyzed conversion between anomers. Procuring pure N-Acetyl-alpha-neuraminic acid allows researchers to establish a maximum dynamic range for kinetic assays, starting from 100% alpha-anomer and tracking the shift toward the beta-anomer via NMR or polarimetry [1]. If a generic mixed-anomer baseline is used, the solution is already near the thermodynamic equilibrium, reducing the observable concentration gradient to near zero and making it impossible to accurately calculate Vmax and Km parameters [2].

Evidence DimensionKinetic assay dynamic range (starting concentration gradient)
Target Compound DataMaximum dynamic range (starting from 100% alpha-anomer)
Comparator Or BaselineNear-zero dynamic range (starting at ~8% alpha / 92% beta equilibrium)
Quantified DifferenceEnables accurate Vmax/Km determination which is mathematically impossible with pre-equilibrated generic mixtures
ConditionsReal-time NMR or polarimetric tracking of mutarotase activity

Pure alpha-anomer is an absolute prerequisite for establishing functional kinetic assays targeting bacterial mutarotases in drug discovery.

Biocatalytic Synthesis of Alpha-Sialoconjugates

Pure N-Acetyl-alpha-neuraminic acid is the required starting material for the efficient enzymatic synthesis of sialylated oligosaccharides and glycoproteins using sialyltransferases. By providing 100% of the active alpha-anomer, it bypasses the mutarotation kinetic bottleneck associated with generic Neu5Ac, ensuring rapid initial reaction velocities and higher throughput in preparative glycobiology [1].

Development of Viral Hemagglutinin Binding Assays

In virology, particularly for influenza research, the pure alpha-anomer is critical for synthesizing high-affinity alpha-sialoside probes used in hemagglutination inhibition assays. Its use eliminates the >90% inactive beta-anomer noise found in generic mixtures, ensuring accurate IC50 calculations for viral entry inhibitors and neutralizing antibodies [1].

Structural Biology and Co-Crystallization

For X-ray crystallography of sialic acid-binding proteins, such as bacterial toxins or viral neuraminidases, the pure alpha-anomer provides the exact stereochemical fit required for the binding pocket. This prevents the abundant beta-anomer from acting as a competitive non-binding solute that can disrupt crystal lattice formation, thereby improving crystallization yields and resolution [1].

Kinetic Profiling of Sialic Acid Mutarotases

As an analytical standard, pure alpha-Neu5Ac is indispensable for characterizing the kinetics of bacterial mutarotases (e.g., NanM). Starting with the pure alpha-anomer provides the maximum concentration gradient necessary to accurately measure Vmax and Km via real-time NMR, a process that is impossible when starting with pre-equilibrated generic mixtures[1].

Physical Description

White crystals; [Sigma-Aldrich MSDS]
Solid

XLogP3

-3.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

309.10598118 g/mol

Monoisotopic Mass

309.10598118 g/mol

Heavy Atom Count

21

UNII

04A90EXP8V

Related CAS

82803-97-2

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 44 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 10 of 54 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21646-00-4
131-48-6

Wikipedia

N-acetyl-alpha-neuraminic acid

Use Classification

Human Drugs -> EU pediatric investigation plans

General Manufacturing Information

Neuraminic acid, N-acetyl-: ACTIVE

Dates

Last modified: 02-18-2024
Haselhorst et al. Sialic acid dependence in rotavirus host cell invasion Nature Chemical Biology, doi: 10.1038/nchembio.134, published online 21 December 2008 http://www.nature.com/naturechemicalbiology
Chan et al. A Direct NMR Method for the Measurement of Competitive Kinetic Isotope Effects. Nature Chemical Biology, doi: 10.1038/nchembio.352, published online 25 April 2010 http://www.nature.com/naturechemicalbiology
Gillingham et al. Chemoenzymatic synthesis of differentially protected 3-deoxysugars Nature Chemistry, doi: 10.1038/nchem.504, published online 17 January 2010 http://www.nature.com/nchem

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